molecular formula C7H16ClNO B6245296 [1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride, Mixture of diastereomers CAS No. 2408963-14-2

[1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride, Mixture of diastereomers

Cat. No. B6245296
CAS RN: 2408963-14-2
M. Wt: 165.7
InChI Key:
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Description

“[1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride, Mixture of diastereomers” is a chemical compound with the CAS Number: 2138155-65-2 . It has a molecular weight of 183.29 . The IUPAC name for this compound is (1-(aminomethyl)cyclobutyl)(1-methylcyclobutyl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO/c1-10(4-2-5-10)9(13)11(8-12)6-3-7-11/h9,13H,2-8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.29 . More detailed physical and chemical properties were not available in the sources I found.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(aminomethyl)-3-methylcyclobutyl]methanol hydrochloride involves the following steps: protection of the hydroxyl group, alkylation of the protected alcohol, deprotection of the hydroxyl group, and reductive amination of the resulting ketone.", "Starting Materials": [ "3-methylcyclobutanone", "paraformaldehyde", "ammonium chloride", "sodium cyanoborohydride", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "magnesium sulfate" ], "Reaction": [ "Protection of the hydroxyl group: 3-methylcyclobutanone is treated with paraformaldehyde and ammonium chloride in hydrochloric acid to form the corresponding acetal. The acetal is then isolated by filtration and washed with diethyl ether.", "Alkylation of the protected alcohol: The acetal is treated with methyl iodide in the presence of sodium hydroxide to form the corresponding methyl ether. The methyl ether is then isolated by filtration and washed with diethyl ether.", "Deprotection of the hydroxyl group: The methyl ether is treated with hydrochloric acid to remove the acetal protecting group and expose the hydroxyl group. The resulting alcohol is then isolated by filtration and washed with diethyl ether.", "Reductive amination: The alcohol is treated with sodium cyanoborohydride and an amine, such as formaldehyde, to form the corresponding amine. The amine is then isolated by filtration and washed with diethyl ether. The amine is then treated with hydrochloric acid to form the hydrochloride salt of the desired compound." ] }

CAS RN

2408963-14-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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